molecular formula C21H21N3O2S B10803099 5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B10803099
M. Wt: 379.5 g/mol
InChI Key: RPKAOPBDXKNTQD-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound features a unique structure with a furan ring, a cyano group, and a propylsulfanyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The furan ring and other functional groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives and furan-containing molecules. Examples are:

  • 4-(2-furyl)-1,4-dihydronicotinonitriles
  • 1,4,5,6-tetrahydronicotinonitriles

Uniqueness

What sets 5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-12-27-21-16(13-22)19(17-10-7-11-26-17)18(14(2)23-21)20(25)24-15-8-5-4-6-9-15/h4-11,19,23H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKAOPBDXKNTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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